

Spectroscopic data for 3-(2-methylphenyl)phenol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methyl-[1,1'-biphenyl]-3-ol

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Spectroscopic Profile of 3-Methylphenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylphenol (also known as m-cresol), a key aromatic organic compound used in the synthesis of various chemicals, including pharmaceuticals, fragrances, and antioxidants. Due to the limited availability of specific experimental data for 3-(2-methylphenyl)phenol, this document focuses on the closely related and structurally similar compound, 3-methylphenol, to provide a representative spectroscopic analysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and quality control of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for 3-methylphenol.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for 3-Methylphenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.13	t	1H	Ar-H
6.75-6.62	m	3H	Ar-H
4.98	s (br)	1H	OH
2.25	s	3H	CH_3

Data obtained in CDCl_3 at 400 MHz.[\[1\]](#)

^{13}C NMR Data

Table 2: ^{13}C NMR Chemical Shifts for 3-Methylphenol

Chemical Shift (δ) ppm	Assignment
154.3	C-OH
139.2	C- CH_3
129.5	Ar-C
122.6	Ar-C
115.3	Ar-C
112.4	Ar-C
20.9	CH_3

Data obtained in CDCl_3 at 100 MHz.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of phenolic compounds is as follows:

- **Sample Preparation:** A solution of the analyte (e.g., 3-methylphenol) is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- **Instrumentation:** The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[1]
- **Data Acquisition:** For a ^1H NMR spectrum, standard acquisition parameters are used. For a ^{13}C NMR spectrum, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Significant IR Absorptions

Table 3: Characteristic IR Absorption Bands for 3-Methylphenol

Wavenumber (cm^{-1})	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3100 - 3000	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~1600, ~1490	Medium to Strong	Aromatic C=C stretch
~1200	Strong	C-O stretch
~800 - 700	Strong	Aromatic C-H bend (out-of-plane)

Data is representative for phenols.

Experimental Protocol for IR Spectroscopy

The following is a typical protocol for obtaining an IR spectrum of a liquid sample like 3-methylphenol:

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).^[2]
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.^[1]
- **Data Acquisition:** A background spectrum of the salt plates (or solvent) is first collected. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample.
- **Data Processing:** The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The mass spectrum of 3-methylphenol is characterized by a molecular ion peak and several fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities for 3-Methylphenol

m/z	Relative Intensity (%)	Assignment
108	100	[M] ⁺ (Molecular Ion)
107	75	[M-H] ⁺
79	30	[M-CHO] ⁺
77	25	[C ₆ H ₅] ⁺
51	20	[C ₄ H ₃] ⁺
39	15	[C ₃ H ₃] ⁺

Data obtained by electron ionization (EI). The NIST WebBook provides a graphical representation of the mass spectrum for 3-methylphenol.[3]

Experimental Protocol for Mass Spectrometry

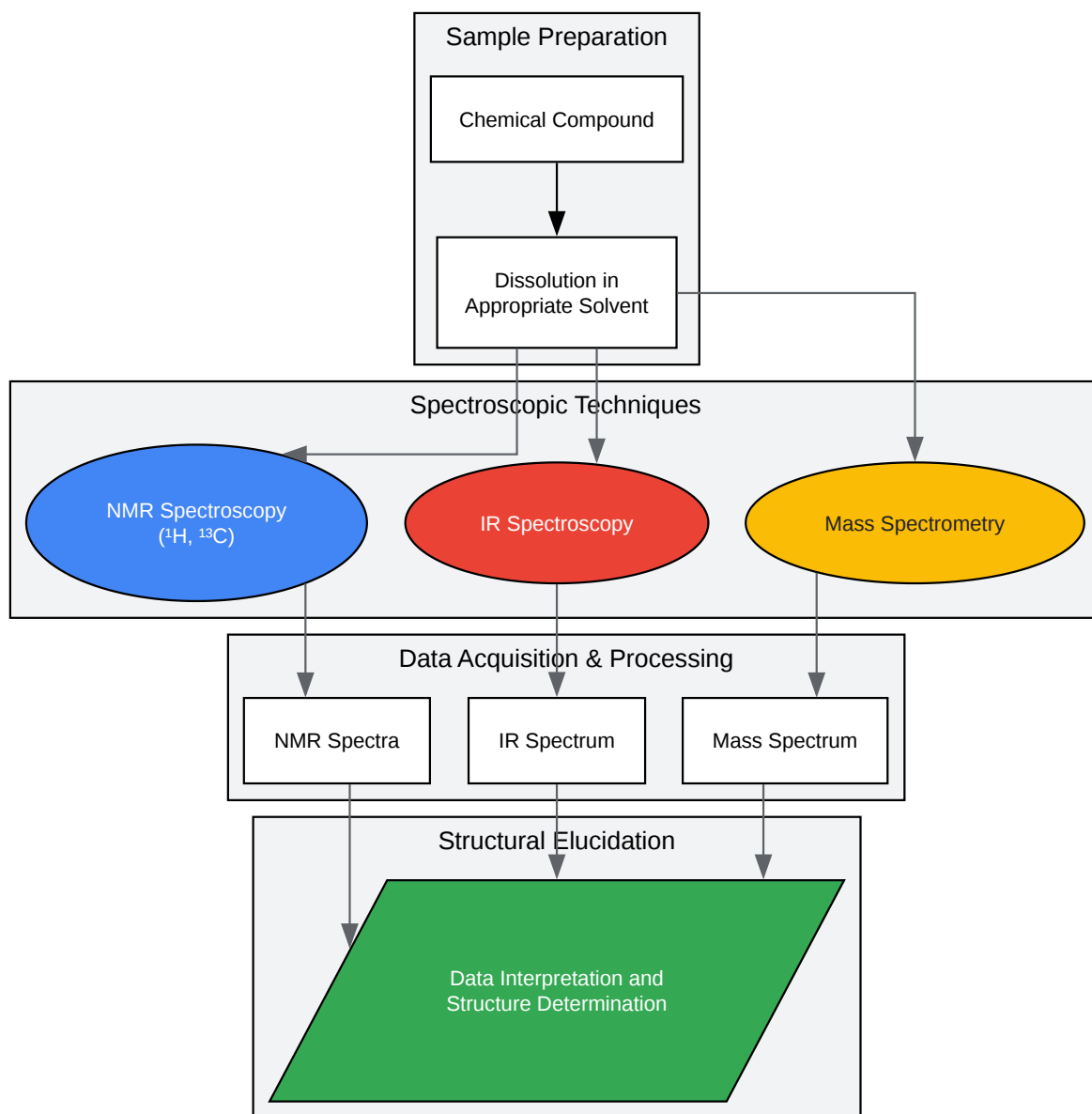
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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